Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate
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Overview
Description
Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate is a complex organic compound with a unique structure that includes both sulfonate and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate typically involves multiple steps. One common method includes the reaction of octadeca-2,4-dienoic acid with ethylene oxide to form an intermediate, which is then reacted with butanedioic acid and sulfonated using sulfur trioxide. The final step involves neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and filtration are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadeca-2,4-dienoyl group can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Medicine: Studied for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the sulfonate group can interact with proteins and enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-[2-(dodecyloxy)ethoxy]-4-oxo-2-sulfonatobutanoate
- Disodium 4-[2-(hexadecyloxy)ethoxy]-4-oxo-2-sulfonatobutanoate
Uniqueness
Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate is unique due to the presence of the octadeca-2,4-dienoyl group, which imparts additional reactivity and potential biological activity compared to similar compounds with shorter or saturated alkyl chains.
Properties
CAS No. |
65504-99-6 |
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Molecular Formula |
C24H39NNa2O8S |
Molecular Weight |
547.6 g/mol |
IUPAC Name |
disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C24H41NO8S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-18-19-33-23(27)20-21(24(28)29)34(30,31)32;;/h14-17,21H,2-13,18-20H2,1H3,(H,25,26)(H,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI Key |
SELKLYNUKZXWED-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCC=CC=CC(=O)NCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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